Tyrothricin
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Overview
Description
Tyrothricin is an antibiotic mixture isolated from the bacterium Brevibacillus brevis by René Dubos in the late 1930s . It is composed of two main components: gramicidin and tyrocidine, both of which are short polypeptides that disrupt the cell membranes of primarily Gram-positive bacteria . Due to its toxicity, this compound is used topically rather than internally .
Mechanism of Action
Target of Action
Tyrothricin, an antibiotic peptide complex, primarily targets Gram-positive bacteria and some fungal infections . It is produced and extracted from the aerobic Gram-positive bacillus Brevibacillus parabrevis . The complex is a mixture comprised of 60% tyrocidine cationic cyclic decapeptides and 40% neutral linear gramicidins .
Mode of Action
This compound interacts with its targets by disrupting their cell membranes . The tyrocidines in this compound have a β-sheet structure containing both L and D amino acids . This structure allows them to perturb the lipid bilayer of a microbe’s inner membrane by permeating the lipid phase of the membrane .
Biochemical Pathways
This compound affects the biochemical pathways related to cell membrane integrity. By disrupting the cell membranes of bacteria, it exerts a bactericidal effect, clearing the area of pathogenic bacteria and allowing the body to heal wounds or other damage to the skin .
Pharmacokinetics
The components of this compound are capable of disrupting eukaryotic cell membranes at high concentrations, resulting in toxicity . This manifests as hemolysis in systemic administration . It is thought that the cholesterol present in eukaryotic cells affords some resistance to the toxic mechanisms of this compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell membranes, leading to the death of the targeted microbes . This bactericidal effect helps clear the area of pathogenic bacteria, facilitating the healing of wounds or other skin damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyrothricin is produced by the growth of Bacillus brevis. The production involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the antibiotic mixture . The process includes several steps such as fermentation, filtration, and solvent extraction to isolate the active components .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Bacillus brevis. The fermentation broth is subjected to filtration to remove bacterial cells, and the filtrate is then extracted with organic solvents to isolate this compound . The crude extract is further purified using chromatographic techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tyrothricin undergoes various chemical reactions, including oxidation, reduction, and substitution. The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the polypeptide chains .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of this compound can lead to the formation of disulfide bonds between cysteine residues, affecting its antimicrobial properties .
Scientific Research Applications
Tyrothricin has a wide range of scientific research applications:
Comparison with Similar Compounds
Colistin: Like tyrothricin, colistin is a polypeptide antibiotic that disrupts bacterial cell membranes.
Polymyxin B: This compound also targets the bacterial cell membrane and is used to treat Gram-negative bacterial infections.
Bacitracin: Bacitracin inhibits cell wall synthesis in bacteria and is used topically for skin infections.
Uniqueness of this compound: this compound is unique due to its dual-component nature, comprising both gramicidin and tyrocidine, which work together to disrupt bacterial cell membranes . This combination provides a broad spectrum of activity against Gram-positive bacteria and some fungi, making it a valuable tool in both research and clinical settings .
Properties
CAS No. |
1404-88-2 |
---|---|
Molecular Formula |
C65H85N11O13 |
Molecular Weight |
1228.4 g/mol |
IUPAC Name |
3-[(3R,6S,9S,12S,15S,17S,20S,22R,25S,28S)-20-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,22,25-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,18,21,24,27-nonaoxo-12-propan-2-yl-1,4,7,10,13,16,19,23,26-nonazabicyclo[26.3.0]hentriacontan-17-yl]propanoic acid |
InChI |
InChI=1S/C65H85N11O13/c1-38(2)32-49-60(84)74-52(36-42-20-12-7-13-21-42)65(89)76-31-15-23-53(76)63(87)73-51(34-41-18-10-6-11-19-41)61(85)70-47(33-40-16-8-5-9-17-40)57(81)48(37-54(67)78)71-59(83)46(28-29-55(79)80)68-50(35-43-24-26-44(77)27-25-43)62(86)75-56(39(3)4)64(88)69-45(22-14-30-66)58(82)72-49/h5-13,16-21,24-27,38-39,45-53,56,68,77H,14-15,22-23,28-37,66H2,1-4H3,(H2,67,78)(H,69,88)(H,70,85)(H,71,83)(H,72,82)(H,73,87)(H,74,84)(H,75,86)(H,79,80)/t45-,46-,47+,48-,49-,50-,51-,52+,53-,56-/m0/s1 |
InChI Key |
NLJVXZFCYKWXLH-DXTIXLATSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)[C@@H](NC(=O)[C@@H](N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)O)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)C(NC(=O)C(NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Appearance |
Solid powder |
1404-88-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tyrothricin; Bactratycin; Coltirot; Dermotricine; Ginotricina; Hydrotricine; Martricin; Tyrex; Solutricine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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